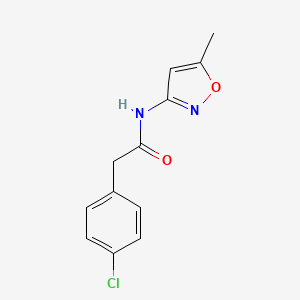
N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide, also known as BFPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFPT belongs to the class of piperazine derivatives, which are known to have diverse biological activities.
Aplicaciones Científicas De Investigación
Novel Compounds Synthesis and Biological Activities
A range of studies has focused on synthesizing new derivatives of piperazine and evaluating their biological activities. For example, derivatives of piperazine doped with Febuxostat were synthesized, exhibiting promising antiviral and antimicrobial activities (Reddy et al., 2013). Similarly, the preparation and antimicrobial activity evaluation of new bi- and triheterocyclic azoles have been investigated, with some compounds showing excellent antimicrobial activity on test microorganisms (Demirci et al., 2013).
Antimicrobial and Antifungal Applications
The synthesis of novel compounds and their antimicrobial efficacy is a recurring theme. For instance, novel piperazine-based heterocyclic compounds have been synthesized, showing significant antimicrobial activities (Ozdemir et al., 2017). Another study synthesized derivatives with antimicrobial and hypoglycemic activities, indicating the potential for diverse therapeutic applications (Al-Abdullah et al., 2015).
Investigation into Binding Mechanisms and Drug Design
Research has also delved into understanding the binding mechanisms of these compounds to biological targets. For example, the binding of Hoechst 33258 to the minor groove of B-DNA has been studied, providing insights into the interaction between small molecules and DNA (Pjura et al., 1987). This type of research is critical for the development of new therapeutic agents.
Fungicidal Activity and Chemical Synthesis
The fungicidal activity of specific piperazine derivatives has been evaluated, showing that certain compounds exhibit higher inhibitory activity towards filamentous fungi than standard antibiotics (Wieczorek et al., 2014). Additionally, the development of fluorine-18-labeled antagonists for imaging studies indicates the versatility of these compounds in both therapeutic and diagnostic applications (Lang et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c19-16-8-4-5-9-17(16)21-10-12-22(13-11-21)18(23)20-14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDQENDKMQYWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[5-fluoro-2-(trifluoromethyl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)


![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5575633.png)
![2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5575636.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)


![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5575657.png)

